molecular formula C7H7ClN2 B13657598 6-Ethynylpyridin-2-amine hydrochloride

6-Ethynylpyridin-2-amine hydrochloride

Cat. No.: B13657598
M. Wt: 154.60 g/mol
InChI Key: QZRSHXDYKZMMDT-UHFFFAOYSA-N
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Description

6-Ethynylpyridin-2-amine hydrochloride: is a chemical compound with the molecular formula C7H7ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyridin-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-aminopyridine.

    Ethynylation: The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction. This involves the reaction of 2-aminopyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Ethynylpyridin-2-amine hydrochloride can undergo oxidation reactions, typically forming pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Ethynylpyridin-2-amine hydrochloride is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethynylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Aminopyridine: The parent compound, lacking the ethynyl group.

    6-Methylpyridin-2-amine: A similar compound with a methyl group instead of an ethynyl group.

    6-Ethynylpyridine: Lacks the amino group.

Uniqueness: 6-Ethynylpyridin-2-amine hydrochloride is unique due to the presence of both the ethynyl and amino groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

6-ethynylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-6-4-3-5-7(8)9-6;/h1,3-5H,(H2,8,9);1H

InChI Key

QZRSHXDYKZMMDT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC=C1)N.Cl

Origin of Product

United States

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